3-Amino-6-benzyloxybiphenyl
Description
3-Amino-6-benzyloxybiphenyl is a substituted biphenyl derivative characterized by an amino group (-NH₂) at the 3-position and a benzyloxy group (-OCH₂C₆H₅) at the 6-position of the biphenyl scaffold. This compound is of interest in organic synthesis, particularly in the preparation of heterocyclic systems such as oxazoloquinolines and imidazole carboxylates, which are valuable intermediates in pharmaceuticals and materials science . Its structural features enable participation in cyclization reactions, often mediated by acidic or thermal conditions, to form fused aromatic systems.
Properties
Molecular Formula |
C19H17NO |
|---|---|
Molecular Weight |
275.3 g/mol |
IUPAC Name |
3-phenyl-4-phenylmethoxyaniline |
InChI |
InChI=1S/C19H17NO/c20-17-11-12-19(21-14-15-7-3-1-4-8-15)18(13-17)16-9-5-2-6-10-16/h1-13H,14,20H2 |
InChI Key |
OWMDULHEUDTEQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-benzyloxybiphenyl typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods: Industrial production of 3-Amino-6-benzyloxybiphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-6-benzyloxybiphenyl undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The benzyloxy group can be reduced to a hydroxyl group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitro-6-benzyloxybiphenyl derivatives.
Reduction: 3-Amino-6-hydroxybiphenyl.
Substitution: 3-Amino-6-benzyloxy-4-nitrobiphenyl, 3-Amino-6-benzyloxy-4-bromobiphenyl.
Scientific Research Applications
3-Amino-6-benzyloxybiphenyl has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-Amino-6-benzyloxybiphenyl involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The amino group can form hydrogen bonds with target proteins, while the benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. These interactions can lead to the inhibition or activation of specific biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 3-amino-6-benzyloxybiphenyl, it is essential to compare its properties, reactivity, and applications with structurally related compounds. Below is a detailed analysis:
2.1. Structural Analogues
2.1.1. 3-Amino-4-benzyloxybiphenyl
- Structural Difference : The benzyloxy group is at the 4-position instead of the 6-position.
- Reactivity: The positional isomerism affects electronic distribution, leading to differences in cyclization efficiency. For example, in polyphosphoric acid (PPA)-mediated reactions, 3-amino-4-benzyloxybiphenyl forms oxazoloquinolines at lower yields (42%) compared to its 6-benzyloxy counterpart (68%) due to steric hindrance at the 4-position .
- Applications : Less favored in synthesizing imidazole carboxylates due to competing side reactions.
2.1.2. 3-Methoxy-6-benzylaminobiphenyl
- Functional Group Variation: Replaces the amino group with methoxy (-OCH₃) and benzylamino (-NHCH₂C₆H₅) groups.
- Reactivity: The methoxy group enhances electron density, accelerating electrophilic substitution but reducing nucleophilic cyclization efficiency. Benzylamino groups participate in Schiff base formation, limiting utility in acid-catalyzed reactions .
- Thermal Stability: Decomposes above 180°C, whereas 3-amino-6-benzyloxybiphenyl remains stable up to 220°C.
2.2. Functional Derivatives
2.2.1. Methyl 3-Arylamino-2-benzoylaminobut-2-enoate (Precursor Compound)
- Role: A precursor to 3-amino-6-benzyloxybiphenyl in multi-step syntheses.
- Key Differences: Contains ester and benzoylamino groups, which are eliminated during cyclization.
- Yield Comparison: Conversion to 3-amino-6-benzyloxybiphenyl derivatives achieves 65–75% yield under PPA conditions, outperforming analogues with bulkier substituents (e.g., tert-butyl groups: 30–40% yield) .
2.2.2. 1-Aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates
- Synthetic Relationship: Derived from 3-amino-6-benzyloxybiphenyl via cyclocondensation.
- Performance: Imidazole carboxylates from 3-amino-6-benzyloxybiphenyl exhibit higher crystallinity (melting points: 210–225°C) and better solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to analogues with nitro or hydroxyl groups .
Data Tables
Table 1: Comparative Reactivity of Biphenyl Derivatives in PPA-Mediated Cyclization
| Compound | Cyclization Yield (%) | Product Stability (Tₐ/°C) |
|---|---|---|
| 3-Amino-6-benzyloxybiphenyl | 68 | 220 |
| 3-Amino-4-benzyloxybiphenyl | 42 | 190 |
| 3-Methoxy-6-benzylaminobiphenyl | 28 | 180 |
Table 2: Solubility of Imidazole Carboxylate Derivatives
| Precursor Compound | Solubility in DMSO (g/100 mL) | Melting Point (°C) |
|---|---|---|
| 3-Amino-6-benzyloxybiphenyl | 12.5 | 215–225 |
| 3-Nitro-6-benzyloxybiphenyl | 4.3 | 240–255 |
| 3-Hydroxy-6-benzyloxybiphenyl | 8.9 | 185–195 |
Research Findings
- Synthetic Efficiency: 3-Amino-6-benzyloxybiphenyl demonstrates superior regioselectivity in forming oxazoloquinolines compared to its isomers, attributed to optimal alignment of amino and benzyloxy groups for intramolecular cyclization .
- Thermal Robustness : Its stability under high-temperature conditions (e.g., PPA at 130–140°C) makes it preferable for industrial-scale syntheses.
- Limitations : The benzyloxy group’s lability under hydrogenation conditions restricts use in catalytic reductions, necessitating protective strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
